6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide for Chemical Research and Drug Development
6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide for Chemical Research and Drug Development
Introduction: The benzothiazole moiety is a prominent heterocyclic scaffold renowned for its wide-ranging pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Derivatives of benzothiazole are integral in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][3][4] The incorporation of an azido (-N₃) functional group at the 6-position of the 2-methyl-1,3-benzothiazole core introduces a versatile chemical handle. Azides are highly valuable in medicinal chemistry and chemical biology, primarily serving as precursors for bioorthogonal "click" chemistry reactions and as photoaffinity labels for target identification studies.[5] This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of 6-Azido-2-methyl-1,3-benzothiazole for researchers in drug development and chemical synthesis.
Core Chemical Properties
While extensive experimental data for 6-Azido-2-methyl-1,3-benzothiazole is not widely published, its fundamental properties can be summarized. Further physicochemical and spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and related benzothiazole structures.
Table 1: General and Physicochemical Properties of 6-Azido-2-methyl-1,3-benzothiazole
| Property | Value | Reference |
| CAS Number | 16293-61-1 | [6] |
| Molecular Formula | C₈H₆N₄S | [6] |
| Molecular Weight | 190.23 g/mol | [6] |
| Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-] | |
| Appearance | (Predicted) Pale yellow to brown solid | |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, Chloroform | |
| Melting Point | (Predicted) >100 °C (Azido compounds can be heat sensitive) |
Spectroscopic Profile
The spectroscopic signature of 6-Azido-2-methyl-1,3-benzothiazole is dictated by its three main components: the 2-methyl group, the benzothiazole ring system, and the 6-azido group. The following table outlines the expected spectral data.
Table 2: Predicted Spectroscopic Data for 6-Azido-2-methyl-1,3-benzothiazole
| Technique | Expected Features |
| ¹H NMR | - A singlet peak around δ 2.7-2.9 ppm (3H), corresponding to the C2-methyl group. - Aromatic protons on the benzene ring appearing as multiplets or doublets between δ 7.0-8.0 ppm. The specific coupling patterns would depend on the precise electronic effects of the azido group. |
| ¹³C NMR | - A signal for the methyl carbon around δ 20 ppm. - Aromatic and heterocyclic carbons appearing in the δ 110-160 ppm range. The carbon attached to the azide group (C6) would be significantly influenced. |
| FT-IR (cm⁻¹) | - A strong, sharp, and characteristic asymmetric stretching vibration for the azide (-N₃) group between 2100-2160 cm⁻¹.[7] - C=N stretching of the thiazole ring around 1600-1640 cm⁻¹.[8] - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 190. - A characteristic fragmentation pattern involving the loss of N₂ (28 Da) from the molecular ion, resulting in a significant peak at m/z = 162.[9][10] |
Synthesis Pathway and Experimental Protocols
The synthesis of 6-Azido-2-methyl-1,3-benzothiazole is a multi-step process that logically begins with the commercially available 2-methyl-1,3-benzothiazole. The general workflow involves nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target azide.
References
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- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-azido-2-methyl-1,3-benzothiazole | CAS#:16293-61-1 | Chemsrc [chemsrc.com]
- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole [webbook.nist.gov]
- 10. Benzothiazole, 2-methyl- [webbook.nist.gov]
